Structural Isomerism: 3-Position Substitution Creates a Chiral Center vs. 4-Position Analog
The target compound is an asymmetric molecule due to its substitution at the piperidine 3-position. This contrasts directly with the closest commercially-available regioisomer, [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353951-40-2), which is symmetrical and thus achiral. The presence of a chiral center is a critical differentiator for applications requiring stereospecific interactions . The individual (R)-enantiomer (CAS 1353999-55-9) and (S)-enantiomer (CAS 1354010-27-7) are distinct commercial products, enabling enantioselective synthesis .
| Evidence Dimension | Molecular symmetry and chirality |
|---|---|
| Target Compound Data | Chiral (racemic mixture); possesses one stereocenter at the 3-position; individual enantiomers are available |
| Comparator Or Baseline | [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353951-40-2): Achiral |
| Quantified Difference | Presence of a chiral center vs. its absence. This is a binary, molecular-level distinction. |
| Conditions | Structural analysis based on canonical SMILES: Target compound CCN(CC1=CC=CC=C1)C1CCCN(CC(=O)O)C1 vs. Comparator CCN(CC1=CC=CC=C1)C1CCN(CC(=O)O)CC1 |
Why This Matters
Chirality is a primary determinant of pharmacological activity. For researchers in medicinal chemistry, access to both the racemate and the individual enantiomers in a 3-substituted scaffold is essential for establishing structure-activity relationships, a capability not provided by the achiral 4-substituted analog.
